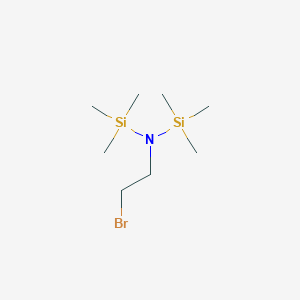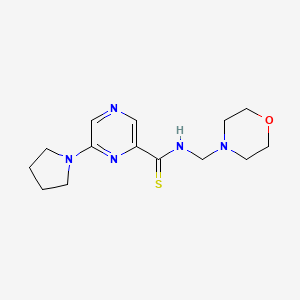![molecular formula C15H28N2O4 B14569059 Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate CAS No. 61796-97-2](/img/structure/B14569059.png)
Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate is a complex organic compound that belongs to the class of amides and esters This compound is characterized by the presence of an ethyl ester group, an amide linkage, and a heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate typically involves multi-step organic reactions. One common method is the reaction of ethyl 7-oxoheptanoate with 2-butanamidoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-[(2-butanamidoethyl)amino]-7-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-amino-7-oxoheptanoate: Similar structure but lacks the butanamidoethyl group.
Ethyl 7-[(2-aminoethyl)amino]-7-oxoheptanoate: Similar structure but with a different amide linkage.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
61796-97-2 |
|---|---|
Molecular Formula |
C15H28N2O4 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
ethyl 7-[2-(butanoylamino)ethylamino]-7-oxoheptanoate |
InChI |
InChI=1S/C15H28N2O4/c1-3-8-13(18)16-11-12-17-14(19)9-6-5-7-10-15(20)21-4-2/h3-12H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
MISBXTDATYHHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCNC(=O)CCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene](/img/structure/B14568989.png)



![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)
![2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14569022.png)
![Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14569023.png)



![6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene](/img/structure/B14569042.png)



